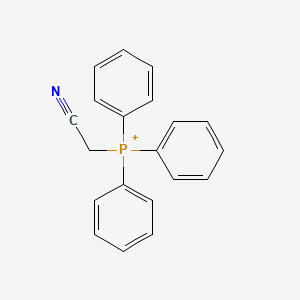

2-Cyanoethyl benzoate

概要

説明

2-Cyanoethyl benzoate is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 2-Cyanoethyl benzoate can be achieved through various methods. One approach involves the reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole, which yields ethyl 4-(2-cyanoacetamido)benzoate . Another method involves the SN2 reaction of 2-naphthol and butyl tosylate .Molecular Structure Analysis

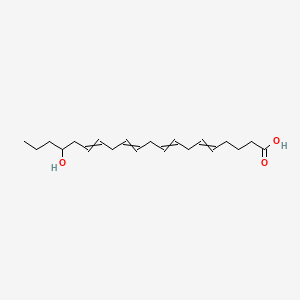

The molecular weight of 2-Cyanoethyl benzoate is 175.19 . Its IUPAC name is 2-cyanoethyl benzoate, and its InChI code is 1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 .Physical And Chemical Properties Analysis

2-Cyanoethyl benzoate is a liquid at room temperature . The physical and chemical properties of organic compounds like 2-Cyanoethyl benzoate are determined by intermolecular forces .科学的研究の応用

Mesomorphic Properties in Polymer Science

- Application in Liquid Crystalline Polyacetylenes : 2-Cyanoethyl benzoate derivatives, specifically in the form of phenyl benzoate mesogens with cyano tails, are used in the synthesis of side-chain liquid crystalline polyacetylenes. These compounds exhibit unusual crystal transitions and strong intermolecular hydrogen bonding, which are significant in studying mesomorphic behavior in polymers (Kong & Tang, 1998).

Organic Chemistry and Synthesis

- As a One-Carbon Radical Equivalent : In organic synthesis, derivatives like cyano(ethoxycarbonothioylthio)methyl benzoate are used for introducing acyl units via radical addition to olefins. This approach is valuable for various chemical syntheses, including creating novel organic compounds (Bagal, de Greef & Zard, 2006).

Biotechnology and RNA Synthesis

- In the Synthesis of Protected Ribonucleosides : Benzoates, including 2-cyanoethyl benzoate derivatives, are employed in the selective benzoylation of ribonucleosides. This technique is pivotal in the solid-phase synthesis of RNA and DNA-RNA mixtures, playing a critical role in biotechnological applications and genetic research (Kempe et al., 1982).

Plant Biochemistry

- Investigation in Plant Metabolism : Studies on the glycosyltransferase activity in plants towards benzoates including 2-cyanoethyl benzoate variants reveal insights into plant metabolism and the formation of natural products. These findings assist in understanding the biosynthesis of secondary metabolites in plants (Lim et al., 2002).

Photophysical Studies

- In the Study of Luminescence Properties : Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate and similarcompounds are synthesized and examined for their unique luminescence properties in various solvents. This research contributes to the understanding of photophysical behaviors in materials science, particularly in the context of luminescence and light-emitting applications (Kim et al., 2021).

Liquid Crystal Research

- Development of Banana-Shaped Mesogens : Research into 2-cyano-1,3-phenylene bis[4-(4-n-alkoxyphenyliminomethyl)benzoates], a derivative of 2-cyanoethyl benzoate, has led to the creation of novel banana-shaped mesogens. These compounds exhibit unique mesophases (B7 mesophase) and have potential applications in advanced liquid crystal display technologies (Murthy, 2003).

Polymers and Material Science

- In RAFT Polymerization : 2-Cyano-2-propyl dithiobenzoates, a variant of 2-cyanoethyl benzoate, are used in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization. This technique is crucial for understanding and controlling polymer chain growth in material science (Haven & Junkers, 2018).

Safety And Hazards

将来の方向性

2-Cyanoethyl benzoate is used for research and development . It could potentially be used to synthesize more potent biologically active benzothiazole-based drugs .

Relevant Papers Relevant papers on 2-Cyanoethyl benzoate include studies on the synthesis of benzocaine and its reactions , as well as research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

特性

IUPAC Name |

2-cyanoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHYLALRAEBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967803 | |

| Record name | 2-Cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoethyl benzoate | |

CAS RN |

5325-95-1 | |

| Record name | NSC237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)